molecular formula C18H12ClFN4OS B2601301 3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 923233-63-0

3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2601301
CAS RN: 923233-63-0
M. Wt: 386.83
InChI Key: RVRBPZFGTYIRED-UHFFFAOYSA-N
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Description

The compound “3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a type of triazolopyrimidine . Triazolopyrimidines are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves the use of direct methods and refinement against F2 . The structures of the synthesized compounds are usually confirmed using 1H NMR and mass spectra .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods. For example, the crystal structure can be solved using direct methods and the refinement against F2 . The geometrical calculations can be carried out and the crystal graphics can be generated by MERCURY software .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, it was highlighted that the −CF3 group could be either substituted with a halogen atom or a phenyl ring fused to the triazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be computed using various methods. For example, the molecular weight can be computed by PubChem . Other computed properties include XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, and Monoisotopic Mass .

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c19-13-7-4-8-14(20)12(13)10-26-18-23-22-17-21-16(25)9-15(24(17)18)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRBPZFGTYIRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloro-6-fluorobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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